N-(2-bromoethyl)-4-fluorobenzamide
Overview
Description
N-(2-bromoethyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromoethyl group and a fluorine atom attached to a benzamide structure
Scientific Research Applications
N-(2-bromoethyl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound is utilized in studies involving cell signaling pathways and receptor-ligand interactions.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound serves as a precursor for the synthesis of agrochemicals and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-bromoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Formation of N-(2-substituted-ethyl)-4-fluorobenzamide derivatives.
Oxidation: Formation of this compound sulfoxides or sulfones.
Reduction: Formation of N-(2-ethyl)-4-fluorobenzamide.
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- N-(2-chloroethyl)-4-fluorobenzamide
- N-(2-iodoethyl)-4-fluorobenzamide
- N-(2-bromoethyl)-4-chlorobenzamide
Comparison: N-(2-bromoethyl)-4-fluorobenzamide is unique due to the presence of both a bromoethyl group and a fluorine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the bromoethyl group provides a balance between reactivity and stability, while the fluorine atom enhances binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2-bromoethyl)-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSCXDBIFDPAHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCBr)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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